Conformational Pre-organization: trans-ACHC vs. cis-ACHC in 14-Helix Stabilization
The trans-2-aminocyclohexanecarboxylic acid (ACHC) residue drives 14-helix formation in β-peptides, a conformational preference not observed with its cis isomer. In a comparative NMR study, β-peptide oligomers composed of enantiopure trans-ACHC residues displayed a series of 14-membered hydrogen-bonded rings characteristic of the 14-helix, while cis-ACHC oligomers adopt distinct 10/12-helical or turn conformations [1]. The Cbz-protected trans-ACHC building block is the direct precursor to this structure-promoting residue, enabling its incorporation via standard peptide coupling protocols.
| Evidence Dimension | Helical propensity (hydrogen-bonding pattern) |
|---|---|
| Target Compound Data | trans-ACHC oligomers: 14-membered H-bonded rings (14-helix) [1] |
| Comparator Or Baseline | cis-ACHC oligomers: 10/12-helical or turn conformations [1] |
| Quantified Difference | Distinct H-bonding patterns; trans-ACHC uniquely stabilizes 14-helix |
| Conditions | Solution NMR in methanol-d3 and pyridine-d5 [1] |
Why This Matters
The unique 14-helix induction by trans-ACHC is essential for designing foldamers that mimic biological α-helices; cis-ACHC cannot replicate this function.
- [1] Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Residue-Based Control of Helix Shape in β-Peptide Oligomers. Nature, 387(6631), 381–384. View Source
